Glycidyl oleate, (S)-

Chiral Separation Stereochemistry Analytical Standards

(S)-Glycidyl oleate (CAS 849589-85-1), with the IUPAC name [(2S)-oxiran-2-yl]methyl (Z)-octadec-9-enoate, is a chiral, single-enantiomer glycidyl ester. It consists of an oleic acid moiety esterified to a (S)-glycidol backbone.

Molecular Formula C21H38O3
Molecular Weight 338.5 g/mol
CAS No. 849589-85-1
Cat. No. B15186654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl oleate, (S)-
CAS849589-85-1
Molecular FormulaC21H38O3
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1CO1
InChIInChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1
InChIKeyVWYIWOYBERNXLX-QJRAZLAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-Glycidyl Oleate (CAS 849589-85-1): A Single-Enantiomer Epoxy Fatty Acid Ester for Chiral Research


(S)-Glycidyl oleate (CAS 849589-85-1), with the IUPAC name [(2S)-oxiran-2-yl]methyl (Z)-octadec-9-enoate, is a chiral, single-enantiomer glycidyl ester. It consists of an oleic acid moiety esterified to a (S)-glycidol backbone. This compound is functionally classified as both an epoxide and a carboxylic ester, characterized by the presence of a reactive terminal oxirane ring . Its molecular formula is C21H38O3 and its molecular weight is approximately 338.5 g/mol. (S)-Glycidyl oleate is chemically distinct from the commonly studied racemic glycidyl oleate mixture (CAS 5431-33-4) and is widely used as a synthetic intermediate for preparing chiral lysophosphatidic acid (LPA) analogs and other bioactive lipids .

Why (S)-Glycidyl Oleate (CAS 849589-85-1) Cannot Be Substituted with Racemic Glycidyl Oleate or Alternative Fatty Acid Esters


Procurement of a generic glycidyl ester, such as the racemic mixture (CAS 5431-33-4) or a different fatty acid derivative (e.g., glycidyl stearate or palmitate), will fundamentally alter research outcomes due to critical differences in stereochemistry, physicochemical properties, and reactivity. The defined (S)-configuration at the glycidyl stereocenter is essential for studies requiring stereochemical purity, including chiral chromatography and enantioselective synthesis, as the opposite (R)-enantiomer (CAS 849589-86-2) and racemic mixture exhibit different physical and biological interactions [1]. Furthermore, substituting the oleate moiety with a saturated fatty acid chain (e.g., stearate) introduces a significant change in physical properties: the unsaturated oleate derivative has a substantially lower melting point (approximately 15-20°C) compared to its saturated stearate analog (approximately 35°C), directly impacting its suitability as a low-viscosity reactive diluent or in low-temperature formulations [2].

Quantitative Differentiation: Head-to-Head Evidence for Selecting (S)-Glycidyl Oleate Over Comparators


Stereochemical Identity: (S)-Glycidyl Oleate vs. (R)-Glycidyl Oleate vs. Racemic Mixture

(S)-Glycidyl oleate is a single enantiomer with a defined absolute configuration. Its procurement is necessary for experiments where stereochemical integrity is paramount. The (S)-enantiomer (CAS 849589-85-1) and its (R)-counterpart (CAS 849589-86-2) are distinct compounds with different biological and physical properties [1]. For instance, in refined edible oils, the R- and S-enantiomers of glycidyl oleate are formed in almost equal amounts (i.e., a racemic mixture), a finding only possible through the use of enantiomer-specific analytical methods [2].

Chiral Separation Stereochemistry Analytical Standards

Physical Property Differentiation: Melting Point of (S)-Glycidyl Oleate vs. Saturated Analogs

The unsaturated nature of the oleate chain in (S)-glycidyl oleate confers a significantly lower melting point compared to its saturated fatty acid ester counterparts. This difference is critical for applications requiring fluidity at ambient or low temperatures. While (S)-glycidyl oleate (or its racemate) has a reported melting point of -1 °C [1], its saturated C18 analog, glycidyl stearate, has a melting point of approximately 35 °C [2], representing a quantified difference of 36 °C.

Reactive Diluents Polymer Formulation Physicochemical Properties

Reactivity and Functional Application: Enantioselective Hydrolysis of (S)-Glycidyl Oleate

The (S)-enantiomer of glycidyl esters is a known substrate in lipase-catalyzed kinetic resolutions. A patent describing the preparation of (R)-glycidyl esters relies on the enantioselective hydrolysis of the (S)-enantiomer from a racemic mixture using lipases, demonstrating that the (S)-form is preferentially consumed in these stereospecific enzymatic reactions [1]. This established reactivity profile positions (S)-glycidyl oleate as a key substrate for developing and validating enantioselective biocatalytic processes.

Biocatalysis Enantioselective Hydrolysis Lipase Engineering

Chromatographic Retention and Analytical Differentiation of (S)-Glycidyl Oleate

(S)-Glycidyl oleate can be distinguished from its (R)-enantiomer using established chiral-phase high-performance liquid chromatography (HPLC) methods. Research demonstrates that glycidyl oleate enantiomers can be baseline-resolved on a chiral stationary phase composed of amylose tris(3,5-dimethylphenylcarbamate) using an acetonitrile/methanol mobile phase [1]. This validated separation method enables precise quantification of the (S)-enantiomer in complex mixtures, such as refined edible oils, where it is found alongside the (R)-form in approximately equal proportions [1].

Chiral HPLC Analytical Chemistry Food Safety Testing

Optimal Use Cases for (S)-Glycidyl Oleate (CAS 849589-85-1) in R&D and Industrial Applications


Development of Stereochemically Pure Lysophosphatidic Acid (LPA) Analogs

Leveraging its defined (S)-stereochemistry, this compound is the preferred starting material for synthesizing chiral lysophosphatidic acid (LPA) receptor agonists. The use of a single enantiomer ensures that the resulting LPA analogs possess a consistent and defined stereochemical profile, which is critical for studying structure-activity relationships (SAR) at receptors like edg2 .

Enantioselective Biocatalysis and Lipase Screening

As a known substrate for lipase-catalyzed enantioselective hydrolysis, (S)-glycidyl oleate is essential for screening and engineering novel biocatalysts. It serves as a benchmark substrate to evaluate the enantioselectivity (E-value) and activity of new lipase variants or immobilized enzyme preparations intended for the industrial-scale kinetic resolution of racemic glycidyl esters [1].

Low-Viscosity Reactive Diluent for Polymer Formulations

Due to its low melting point (-1 °C) and fluid nature at room temperature, (S)-glycidyl oleate can be utilized as a reactive diluent in epoxy resin systems [2]. Its incorporation can effectively lower formulation viscosity without increasing volatile organic compound (VOC) content, a distinct advantage over solid saturated fatty acid glycidyl esters like glycidyl stearate, which would require heating to achieve the same processing viscosity [3].

Analytical Standard for Chiral HPLC Method Development and Validation

The pure (S)-enantiomer is an indispensable analytical standard for developing and validating chiral-phase HPLC methods used in food safety and quality control [4]. It is used to confirm retention time, calibrate detector response, and assess method selectivity for the accurate quantification of glycidyl ester contaminants, including its (R)-enantiomer, in refined edible oils [4].

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